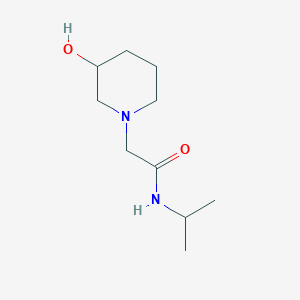
trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester
Vue d'ensemble
Description
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester is an organic compound with a unique structure that includes a cyclohexane ring, a hydroxyl group, and a carbamic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester typically involves the esterification of trans-4-hydroxycyclohexylacetic acid with allyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production scale and reduce the cost of manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trans-4-hydroxycyclohexylcarboxylic acid.
Reduction: Formation of trans-4-hydroxycyclohexylmethanol.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-4-Hydroxycyclohexylacetic acid: A precursor in the synthesis of trans (4-Hydroxy-cyclohexyl)-carbamic acid allyl ester.
Trans-4-Hydroxy-L-proline: Another hydroxylated cyclohexane derivative with applications in medicinal chemistry.
Uniqueness
Trans-(4-Hydroxycyclohexyl)-carbamic acid allyl ester is unique due to its combination of a hydroxyl group, a carbamic acid ester, and an allyl group
Propriétés
IUPAC Name |
prop-2-enyl N-(4-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8-9,12H,1,3-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBPUXQRQBUHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)

![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465317.png)

![2-{3-Fluoro-4-[(2-methoxyethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1465319.png)
![[2-(Furan-3-yl)phenyl]methanamine](/img/structure/B1465321.png)


![{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1465325.png)

amine](/img/structure/B1465329.png)
![[4-(Difluoromethyl)phenyl]methanamine](/img/structure/B1465335.png)

